molecular formula C22H17N3O2 B11674292 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine

Cat. No.: B11674292
M. Wt: 355.4 g/mol
InChI Key: ZCQWUHFADVCXGC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, and a benzodioxane moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in N,N-dimethylformamide (DMF) and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions may introduce new alkyl or aryl groups to the compound .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine apart is its unique combination of a quinazoline core and a benzodioxane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C22H17N3O2/c1-2-6-15(7-3-1)21-24-18-9-5-4-8-17(18)22(25-21)23-16-10-11-19-20(14-16)27-13-12-26-19/h1-11,14H,12-13H2,(H,23,24,25)

InChI Key

ZCQWUHFADVCXGC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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